molecular formula C15H15FN4O2 B2827899 Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 697230-14-1

Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2827899
CAS RN: 697230-14-1
M. Wt: 302.309
InChI Key: ALWLFZMUPJRSCA-UHFFFAOYSA-N
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Description

“Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is determined through various methods such as 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular structure of a similar compound was corroborated through a single-crystal X-ray diffraction measurement .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production

Among the 14 synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Neuroprotective Activity

Six of the 14 compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Interaction with Active Residues of ATF4 and NF-kB Proteins

A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Inhibition of ER Stress, Apoptosis, and the NF-kB Inflammatory Pathway

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity

It can also be used as a reactant for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Investigations of the Pharmacological Activity Caused by Binding to HIV TAR RNA

This compound can be used for investigations of the pharmacological activity caused by binding to HIV TAR RNA .

Future Directions

The future directions for these compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . They have potential to be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-6-4-5-7-10(9)16)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWLFZMUPJRSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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